Casuarictin

Übersicht

Beschreibung

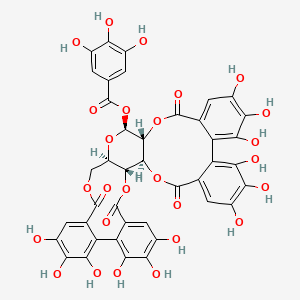

Casuarictin is an ellagitannin, a type of hydrolysable tannin, found in various plant species such as Casuarina and Stachyurus . It is formed from two hexahydroxydiphenic acid units and one gallic acid unit linked to a glucose molecule . This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Casuarictin can be synthesized through the oxidation of tellimagrandin II, which is itself formed from pentagalloyl glucose . The process involves the formation of hexahydroxydiphenic acid units that are esterified to a glucose molecule.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of plant materials using alcohol solutions. For instance, leaves of stachyuraceae plants can be extracted with an alcohol solution, followed by concentration and purification steps .

Analyse Chemischer Reaktionen

Structural Transformations

Casuarictin undergoes sequential degradation reactions, forming biologically active derivatives:

-

Pedunculagin Formation : this compound loses a gallate group to yield pedunculagin via hydrolysis or enzymatic cleavage .

-

Castalagin Formation : Further degradation of pedunculagin involves glucose pyranose ring opening, resulting in castalagin .

| Reaction Type | Starting Material | Product | Key Process |

|---|---|---|---|

| Hydrolysis/Enzymatic | This compound | Pedunculagin | Loss of gallate group |

| Ring Opening | Pedunculagin | Castalagin | Glucose pyranose ring cleavage |

Protein Interactions

This compound forms stable complexes with proteins, altering their functionality:

-

sPLA2 Inhibition :

-

Complex Formation : this compound binds to secretory phospholipase A2 (sPLA2), reducing its molecular weight from ~30 kDa to ~13 kDa, as shown by SEC and reverse-phase HPLC analyses .

-

Enzymatic Activity : The sPLA2:this compound complex irreversibly inhibits enzymatic activity, likely via hydrogen bonding and hydrophobic interactions .

-

Dimer Disruption : this compound prevents sPLA2 dimerization, critical for its catalytic function .

-

| Parameter | sPLA2 (Native) | sPLA2:this compound Complex |

|---|---|---|

| Molecular Weight | ~30 kDa | ~13 kDa |

| Elution Time (HPLC) | 3 min | 42 min |

| MALDI-TOF Mass | 14,425.62 Da | 15,362.74 Da |

Molecular Docking Studies

This compound demonstrates potential as an inhibitor for Alzheimer’s disease-related proteins (e.g., PSFL):

-

Docking Energy : this compound exhibits a docked energy of -13.39 kcal/mol, interacting with residues ASP81A, PHE108A, and GLU112A .

-

Interaction Types : Hydrophobic interactions and hydrogen bonds dominate ligand-protein binding .

| Ligand | Docked Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -13.39 | ASP81A, PHE108A, GLU112A, LEU71A |

Antioxidant and Biochemical Reactions

While not explicitly detailed in the provided sources, ellagitannins like this compound are known to participate in redox reactions due to their polyphenolic structure. These reactions may involve:

-

Radical Scavenging : Neutralization of free radicals via electron donation.

-

Metal Chelation : Binding to metal ions (e.g., iron, copper), preventing oxidative stress.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Casuarictin exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications:

- Antioxidant Activity : this compound has demonstrated significant antioxidant effects, which can help mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage and supporting overall health .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the activity of phospholipase A2 (sPLA2), an enzyme associated with inflammation. By forming complexes with sPLA2, this compound reduces edema and muscle damage in experimental models, suggesting its potential use in treating inflammatory conditions .

- Antimicrobial Activity : this compound has shown promising results against various pathogens, making it a candidate for developing antimicrobial treatments. Its ability to inhibit microbial growth suggests applications in treating infections .

- Anti-melanogenic Activity : Studies have reported that this compound can inhibit melanin production in skin cells, indicating its potential use in cosmetic formulations aimed at skin lightening and treating hyperpigmentation .

Therapeutic Applications

The therapeutic applications of this compound are diverse, encompassing several areas:

- Dermatological Treatments : Due to its anti-inflammatory and antioxidant properties, this compound is being investigated for use in dermatological products to treat skin diseases and promote healing .

- Pain Management : The compound's ability to reduce inflammation may also translate into analgesic effects, offering potential for pain management therapies .

- Gastrointestinal Disorders : this compound has been noted for its antidiarrheal properties, suggesting applications in treating gastrointestinal issues such as diarrhea .

- Cancer Research : There is ongoing research into the role of this compound in cancer prevention and treatment due to its ability to modulate cellular processes involved in tumorigenesis .

Case Study 1: Anti-inflammatory Effects

A study evaluated the effect of this compound on sPLA2-induced myonecrosis in animal models. Results showed that when administered shortly after sPLA2 injection, this compound significantly reduced muscle damage and edema compared to control groups. Histological analysis confirmed that treated animals exhibited muscle fibers similar to those receiving saline, demonstrating the protective effects of this compound against inflammatory damage .

Case Study 2: Antimicrobial Potential

Research investigating the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of several bacterial strains. This study supports the potential development of this compound as a natural antimicrobial agent for clinical use .

Case Study 3: Skin Health Applications

In vitro studies on human skin cells have shown that this compound can reduce UVB-induced collagen degradation and matrix metalloproteinase (MMP) production. These findings suggest that this compound may be beneficial in formulations aimed at preventing photoaging and promoting skin health .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Antioxidant | Cellular protection | Reduces oxidative stress |

| Anti-inflammatory | Treatment of edema and muscle damage | Inhibits sPLA2 activity |

| Antimicrobial | Infection treatment | Inhibits microbial growth |

| Dermatological | Skin disease treatment | Promotes healing; reduces inflammation |

| Pain management | Analgesic effects | Reduces inflammation |

| Gastrointestinal disorders | Treatment of diarrhea | Antidiarrheal properties |

| Cancer research | Tumorigenesis modulation | Modulates cellular processes |

Wirkmechanismus

Casuarictin exerts its effects through multiple mechanisms:

Enzyme Inhibition: Inhibits enzymes such as secretory phospholipase A2 by forming stable complexes.

Antioxidant Activity: Acts as an antioxidant, neutralizing free radicals and reducing oxidative stress.

Protein Stabilization: Interacts with proteins like presenilin stabilization factor like protein, potentially reducing the formation of amyloid-beta plaques in Alzheimer’s disease.

Vergleich Mit ähnlichen Verbindungen

Casuarictin is unique among ellagitannins due to its specific structure and biological activities. Similar compounds include:

Tellimagrandin II: A precursor in the synthesis of this compound.

Pedunculagin: Formed from this compound through the loss of a gallate group.

Castalagin: Formed from this compound through glucose pyranose ring opening.

These compounds share similar structural features but differ in their specific biological activities and applications.

Biologische Aktivität

Casuarictin is a hydrolyzable ellagitannin predominantly found in various plant species, including Laguncularia racemosa (white mangrove) and Castanopsis fissa. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple hydroxyl groups that contribute to its biological properties. The molecular formula for this compound is . Its structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies have shown that this compound can scavenge free radicals effectively, thus protecting cells from oxidative damage .

2. Anti-inflammatory Effects

Research indicates that this compound can inhibit the activity of secretory phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes. A study demonstrated that when this compound was administered after sPLA2 injection, it significantly reduced edema and myotoxicity induced by the enzyme . The proposed mechanisms include:

- Inhibition of sPLA2 enzymatic activity .

- Antioxidant capacity .

- Formation of protein aggregates .

The following table summarizes the effects of this compound on sPLA2 activity:

| Treatment Time After sPLA2 Injection | Edema Reduction (%) | Myotoxicity Reduction (%) |

|---|---|---|

| 10 minutes | 75 | 80 |

| 30 minutes | 60 | 70 |

| 60 minutes | 50 | 50 |

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against bacteria and fungi, suggesting potential applications in treating infections .

4. Neuroprotective Potential

Recent studies have identified this compound as a potential inhibitor of proteins associated with Alzheimer's disease. Molecular docking simulations revealed that this compound binds effectively to presenilin-like proteins, indicating its potential role in neuroprotection . The following table outlines the binding affinities of this compound compared to other phytochemicals:

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | -12.9 |

| Saponins | -12.3 |

| Enoxolone | -9.33 |

Case Studies

A notable case study involved the evaluation of this compound's effects on melanogenesis in B16F10 melanoma cells. At a concentration of 30 µM, this compound significantly inhibited melanin production without causing cytotoxicity to the cells . This suggests its potential application in cosmetic formulations aimed at skin whitening.

Eigenschaften

IUPAC Name |

[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)67-41-35-34(65-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)66-35)6-18(47)28(52)32(23)56)33-19(63-41)7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54/h1-6,19,33-35,41-56H,7H2/t19-,33-,34+,35-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRFKGRMQVLMKA-JIZJWZDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401000730 | |

| Record name | Casuarictin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

936.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79786-00-8, 96292-46-5 | |

| Record name | Casuarictin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079786008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sanguiin h 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096292465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Casuarictin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.